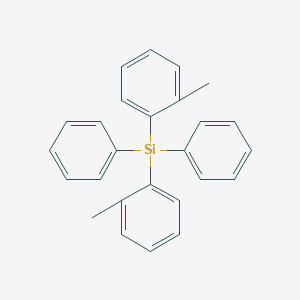

Bis(2-methylphenyl)diphenylsilane

Description

Properties

IUPAC Name |

bis(2-methylphenyl)-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Si/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXVCEINEQQSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393284 | |

| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18849-24-6 | |

| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLDI(O-TOLYL)SILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Elucidation of Bis 2 Methylphenyl Diphenylsilane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organosilicon compounds, providing crucial insights into the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms within a molecule. For Bis(2-methylphenyl)diphenylsilane, one would expect distinct signals corresponding to the aromatic protons of the diphenyl and 2-methylphenyl (o-tolyl) groups, as well as a signal for the methyl protons.

The aromatic region (typically δ 7.0-8.0 ppm) would likely be complex due to the overlapping signals from both the phenyl and tolyl rings. The protons on the phenyl groups attached to silicon would show multiplets, while the protons on the tolyl groups would exhibit a distinct pattern influenced by the methyl substituent. The methyl protons themselves would appear as a singlet, shifted downfield due to the aromatic ring, likely in the δ 2.0-2.5 ppm range.

In the analogue Tetraphenylsilane (B94826) , the ¹H NMR spectrum is characterized by multiplets in the aromatic region corresponding to the phenyl protons. acs.orgspectrabase.com Similarly, for Diphenylsilane (B1312307) , the spectrum shows signals for the phenyl protons and a characteristic signal for the Si-H protons. chemicalbook.com Data for other substituted diphenylsilanes, such as (2-Ethynylphenyl)(methyl)diphenylsilane, show distinct signals for methyl protons and complex multiplets for the various aromatic protons. rsc.org

Table 1: ¹H NMR Data for Selected Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| Tetraphenylsilane | CDCl₃ | 7.57 (d), 7.51 (t), 7.44 (d), 7.41 (d) rsc.org |

| Butyl(methyl)diphenylsilane | CDCl₃ | Complex multiplets for phenyl protons |

| (2-Ethynylphenyl)(methyl)diphenylsilane | CDCl₃ | 7.48-7.57 (m, 4H), 7.23-7.44 (m, 10H), 2.91 (s, 1H), 0.98 (s, 3H) rsc.org |

| Dimethyldiphenylsilane | - | Signals for aromatic and methyl protons chemicalbook.com |

This table is populated with data from representative analogues to infer the spectral characteristics of Bis(2-methylphenyl)diphenylsilane.

The ¹³C NMR spectrum of Bis(2-methylphenyl)diphenylsilane is expected to show several signals corresponding to the different carbon environments. This includes the silicon-bound (ipso) carbons, the ortho, meta, and para carbons of the phenyl groups, and the corresponding carbons of the tolyl groups, plus the methyl carbon. The presence of the methyl group on the tolyl rings introduces asymmetry, leading to a greater number of distinct aromatic signals compared to the more symmetric Tetraphenylsilane.

For the analogue Tetraphenylsilane , the ¹³C NMR spectrum shows characteristic signals for the ipso, ortho, meta, and para carbons of the phenyl rings. rsc.org Similarly, for Diphenylsilane , distinct signals for the aromatic carbons are observed. chemicalbook.com In substituted analogues like (2-Ethynylphenyl)(methyl)diphenylsilane, the spectrum reveals signals for the methyl carbon, the ethynyl (B1212043) carbons, and a variety of aromatic carbons, reflecting the lower symmetry of the molecule. rsc.org

Table 2: ¹³C NMR Data for Selected Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Tetraphenylsilane | CDCl₃ | 137.7, 136.2, 132.5, 132.1, 131.4, 130.3, 128.3, 125.3 rsc.org |

| Diphenylsilane | CDCl₃ | 135.8, 133.3, 129.8, 128.1 rsc.org |

| (2-Ethynylphenyl)(methyl)diphenylsilane | CDCl₃ | 138.9, 136.7, 135.9, 135.3, 133.4, 129.3, 129.2, 128.3, 127.8, 127.7, 84.6, 81.2, –3.2 rsc.org |

| Bis(4-aminophenyl)diphenylsilane | CDCl₃ | 146.79, 142.54, 142.17, 136.88, 136.53, 134.37, 132.99, 129.83, 129.76, 128.04, 126.66, 117.78, 114.49, 113.97 mdpi.com |

This table presents data from key analogues to illustrate the expected chemical shifts for Bis(2-methylphenyl)diphenylsilane.

²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds, as the chemical shift of the silicon nucleus is highly sensitive to its electronic environment and the nature of its substituents. For Bis(2-methylphenyl)diphenylsilane, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift would be influenced by the four aryl groups attached to the silicon atom.

In Tetraphenylsilane , the ²⁹Si NMR spectrum shows a single peak at approximately -14.4 ppm. researchgate.net This upfield shift is characteristic of tetra-aryl silanes. researchgate.net The chemical shift for Bis(2-methylphenyl)diphenylsilane is expected to be in a similar region, with a slight variation due to the electronic effect of the two methyl groups on the phenyl rings. In general, replacing an alkyl group with an aryl group on silicon leads to a more upfield (more negative) chemical shift. unige.chpsu.edu

Table 3: ²⁹Si NMR Data for Selected Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Tetraphenylsilane | CDCl₃ | -14.4 researchgate.net |

| Tetraphenylsilane (alternative) | CDCl₃ | -13.81 rsc.org |

| Diphenylsilane | CDCl₃ | -18.09 rsc.org |

| Bis(4-aminophenyl)diphenylsilane | CDCl₃ | -14.40 mdpi.com |

This table provides ²⁹Si NMR chemical shifts for relevant analogues to predict the value for Bis(2-methylphenyl)diphenylsilane.

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and studying molecular size and interactions in solution. It separates the NMR signals of different species based on their translational diffusion coefficients, which are related to their size and shape.

While specific DOSY data for Bis(2-methylphenyl)diphenylsilane is not available, the technique is highly applicable to organosilicon compounds. For instance, it can be used to:

Confirm Purity: A pure sample of Bis(2-methylphenyl)diphenylsilane would show all its ¹H NMR signals aligned at a single diffusion coefficient value in the DOSY spectrum.

Analyze Reaction Mixtures: DOSY can distinguish between the starting materials, intermediates, and the final product in a synthesis mixture without prior separation.

Study Aggregation: Changes in the diffusion coefficient can indicate the formation of aggregates or interactions with other molecules in solution.

As an example of its application in this class of compounds, Bis(2-naphthyl-methyl)diphenylsilane was specifically prepared as an internal standard for diffusion-ordered NMR spectroscopy, highlighting the utility of such molecules in DOSY experiments. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of Bis(2-methylphenyl)diphenylsilane would be dominated by absorptions corresponding to the vibrations of the phenyl and methyl groups.

Key expected vibrational bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, typically just below 3000 cm⁻¹.

C=C aromatic ring stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

Si-Phenyl (Si-Ar) stretching: Characteristic absorptions are expected around 1420 cm⁻¹ and 1100-1150 cm⁻¹. semanticscholar.org

C-H bending: Out-of-plane bending vibrations for substituted benzenes appear in the 690-900 cm⁻¹ region, which can help confirm the substitution pattern.

The IR spectrum of the analogue Tetraphenylsilane shows strong absorptions for the Si-phenyl bond and the various phenyl C-H and C=C vibrations, providing a solid reference for the expected spectrum of Bis(2-methylphenyl)diphenylsilane. nih.govnist.gov

Table 4: Key IR Absorption Bands for Analogues

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Tetraphenylsilane-based polymers | Si-Ar stretching | 1420 and 1142 semanticscholar.org |

| Bis(4-aminophenyl)diphenylsilane | N-H stretching | 3443, 3373 mdpi.com |

| C=C aromatic stretching | 1593, 1480, 1425 mdpi.com |

This table lists characteristic IR frequencies from related structures to anticipate the spectrum of Bis(2-methylphenyl)diphenylsilane.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Bis(2-methylphenyl)diphenylsilane is expected to show absorptions characteristic of the phenyl groups. The silicon atom, being sp³ hybridized, disrupts the π-conjugation between the aromatic rings. This interruption of conjugation is a key feature of tetraphenylsilane and its analogues. researchgate.net

The spectrum would likely exhibit intense absorptions in the UV region, corresponding to π → π* transitions within the phenyl and tolyl rings. Typically, benzene (B151609) and its simple derivatives show a strong absorption band around 255 nm. The presence of the silicon atom and the specific substitution pattern will influence the exact position (λmax) and intensity of these bands. For example, polymers based on tetraphenylsilane show wide absorption bands at approximately 320 nm, attributed to the π-π* transition of the polymer backbone. semanticscholar.org

Table 5: UV-Vis Absorption Data for Analogues

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Tetraphenylsilane-based oligomers | CH₂Cl₂ | ~400 researchgate.net |

| Tetraphenylsilane-fluorene polymers | Water | ~320 semanticscholar.org |

| Polymers with siloxane and azomethine units | - | ~280 and ~350 researchgate.net |

This table summarizes UV-Vis absorption data from analogous systems to infer the electronic transition properties of Bis(2-methylphenyl)diphenylsilane.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique employed for determining the molecular weight and structural elucidation of compounds. In the context of organosilicon compounds like Bis(2-methylphenyl)diphenylsilane and its analogues, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable methods.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of organometallic compounds, including those of silicon. uvic.ca It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is ideal for observing unstable catalytic intermediates and other low-ionization-efficiency species. uvic.ca

In the positive ion mode of ESI-MS, organosilicon compounds typically form protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). nih.gov For instance, in the ESI-MS analysis of various organosilanes, the calculated mass-to-charge ratio (m/z) for the [M+H]⁺ ion is a key identifier. For example, the calculated m/z for the [M+H]⁺ ion of C₁₄H₃₁Br₂Si is 385.0561, with an experimental finding of 385.0558. rsc.org Similarly, for C₂₅H₂₈NSi, the calculated [M+H]⁺ is 370.1991, and the found value is 370.1996. rsc.org

Interestingly, anomalous ions can also be observed. In the analysis of 2-(diphenylsilyl)-1-phenyl-cyclopropanecarboxylate esters, an unusual [M-H]⁺ ion was detected alongside the expected [M+Na]⁺ ion, while the [M+H]⁺ ion was absent. nih.gov This was attributed to the facile elimination of H₂ from the initially formed [M+H]⁺ ion, a process accelerated by the acidification of the ESI solvent. nih.gov This highlights that the specific structure of the organosilane can significantly influence the observed ions.

The study of silyl (B83357) derivatives of natural compounds using techniques like Triple-Quadrupole tandem electrospray ionization mass spectrometry (QqQ ESI-MS/MS) provides reference information for the reliable identification of organosilicon compounds in various samples. mdpi.com

Table 1: ESI-MS Data for Selected Organosilane Analogues

| Compound | Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

| Dibromobutyl(hexyl)silane | C₁₄H₃₁Br₂Si | 385.0561 | 385.0558 | rsc.org |

| (5-Bromopentyl)(phenyl)silane | C₁₆H₂₇Br₂Si | 405.0248 | 406.0252 | rsc.org |

| (Indol-1-yl)diphenylsilane | C₂₅H₂₈NSi | 370.1991 | 370.1996 | rsc.org |

| 6-((6-(Diphenylsilyl)pentyl)oxy)-4-methyl-2H-chromen-2-one | C₂₇H₂₉O₃Si | 429.1886 | 428.1882 | rsc.org |

Note: The interactive table allows for sorting and filtering of data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. youtube.com For organosilicon compounds, GC-MS is frequently used to separate complex mixtures and identify individual components based on their mass spectra. nih.gov Chemical derivatization is often employed to enhance the volatility and thermal stability of compounds for GC-MS analysis. nist.gov

The electron ionization (EI) mass spectra of organosilicon compounds can be complex, providing valuable structural information through fragmentation patterns. uni-saarland.de The fragmentation of organosilicon compounds in GC-MS is influenced by the substituents on the silicon atom. For instance, in the GC-MS analysis of trimethylsilyl (B98337) (TMS) derivatives of various compounds, characteristic fragmentation routes can be proposed to rationalize the observed ions. researchgate.net

For aromatic silanes, such as phenylsilanes, the fragmentation patterns can reveal information about the substituents on both the silicon atom and the aromatic rings. The stability of the silicon-carbon bond, which is weaker than a carbon-carbon bond, and the tendency for rearrangements can lead to specific fragment ions. wikipedia.org The presence of methyl groups on the phenyl rings in Bis(2-methylphenyl)diphenylsilane would likely influence the fragmentation, potentially leading to the loss of methyl radicals or the formation of tropylium-like ions.

Crystallographic and Structural Analysis of Bis 2 Methylphenyl Diphenylsilane and Analogues

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystal. nih.gov For analogous compounds like bis(2-naphthylmethyl)diphenylsilane, SCXRD studies have been performed. For instance, the crystal data for bis(2-naphthylmethyl)diphenylsilane indicates it crystallizes in the triclinic space group P-1. nih.gov The analysis of diffraction data allows for the determination of unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice.

Molecular Geometry and Conformation in the Solid State

The molecular geometry of tetraorganosilanes is typically characterized by a tetrahedral arrangement of the four organic ligands around the central silicon atom. In the case of bis(2-naphthylmethyl)diphenylsilane, the four ligands are arranged tetrahedrally around the Si atom. nih.gov The introduction of different substituents on the phenyl rings can lead to distortions from ideal tetrahedral geometry. For example, in bis(2-naphthylmethyl)diphenylsilane, the two naphthalene (B1677914) systems are nearly perpendicular to each other, with an angle of 86.42(4)°. nih.gov Similarly, the angle between a naphthalene system and a phenyl ring is 86.18(6)°, and the angle between the two phenyl rings is 74.35(7)°. nih.gov

Intermolecular Interactions and Crystal Packing Phenomena

Hydrogen Bonding Interactions

While traditional hydrogen bonds (e.g., O-H···O, N-H···O) are absent in non-functionalized tetraorganosilanes like bis(2-methylphenyl)diphenylsilane, weaker C-H···X interactions can occur. In more complex siloxanes, such as chloropentaphenyldisiloxane, weak C-H···Cl hydrogen bond interactions have been observed. nih.gov

C-H···π Stacking Interactions

C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are significant in the crystal packing of many aromatic compounds. For bis(2-naphthylmethyl)diphenylsilane, the molecules pack in columns parallel to the a-axis, and the crystal structure is stabilized by arene C-H···π(arene) interactions both within and between these columns. nih.gov These interactions play a crucial role in the formation of the supramolecular assembly. The introduction of alkyl substituents can weaken these intermolecular interactions.

Theoretical and Computational Chemistry Studies on Bis 2 Methylphenyl Diphenylsilane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely applied to study the properties of diphenylsilane (B1312307). DFT calculations are a cost-effective method for estimating the physical and chemical properties of molecules. jkps.or.kr

Researchers have used DFT, often with the B3LYP functional, to optimize the molecular geometry of diphenylsilane. These calculations have been instrumental in determining the most stable conformation of the molecule. A study performing a relaxed dihedral scan of the phenyl rings at the B3LYP-D3/aug-cc-pVTZ level of theory identified a C₂ point group symmetry for the minimum energy structure. nih.gov

Key geometric parameters of diphenylsilane have been calculated and compared with experimental data. For instance, the C-Si-C bond angle is calculated to be approximately 109.62°, which is characteristic of the sp³ hybridization around the silicon atom. nih.gov The bond lengths, such as the Si-C and Si-H bonds, have also been determined through DFT calculations, showing good agreement with experimental values derived from gas-phase studies. nih.gov

One study using the cc-pVTZ basis set found that one conformer of diphenylsilane (DPS 1) is lower in Gibbs free energy by 2.6 kJ/mol compared to another (DPS 2), although DPS 2 is lower in energy by 2.9 kJ/mol. jkps.or.kr

Table 1: Selected Calculated and Experimental Geometric Parameters for Diphenylsilane

| Parameter | Calculated Value (B3LYP-D3/aug-cc-pVTZ) | Experimental Value (rs method) |

| C-Si-C bond angle | 109.62° | - |

| C6'-Si-C6-C1 dihedral angle | 47.1° | - |

Data sourced from a broadband rotational spectroscopy study. nih.gov

Quantum Chemical Modeling of Electronic Structure

Quantum chemical modeling provides deep insights into the electronic properties of diphenylsilane, such as the distribution of electrons and the energies of molecular orbitals. The interaction between the silicon d-orbitals and the π-electron system of the phenyl groups, known as hyperconjugation, can influence the electron densities of the carbon atoms in the phenyl rings. jkps.or.kr

Fluorescence and fluorescence excitation studies of diphenylsilane, supported by DFT calculations, have explored its excited states. When photoexcited in a solution, diphenylsilane can exhibit both normal fluorescence and excimer fluorescence, indicating complex excited-state dynamics. researchgate.net The calculated absorption spectrum using time-dependent DFT (TD-DFT) has shown good agreement with experimental absorption spectra, helping to identify electronic band origins. researchgate.net

The calculated electric dipole moment for diphenylsilane is approximately 0.9 D along the b-axis, which is a key parameter for understanding its interaction with electric fields and its rotational spectrum. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are crucial for the prediction and interpretation of various spectroscopic data for diphenylsilane.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra of diphenylsilane have been successfully simulated using both Hartree-Fock (HF) and DFT calculations. jkps.or.kr These simulations have been vital for assigning the vibrational fundamentals observed in experimental spectra. For example, the most intense IR absorption at 843 cm⁻¹ is attributed to the out-of-plane C-H bending vibration. jkps.or.kr The intense Raman line at 999 cm⁻¹ involves ring puckering and SiH₂ bending vibrations. jkps.or.kr The calculations also explain the strong IR absorption and Raman scattering associated with the Si-H₂ vibrations, linking them to the polarity of the Si-H bond and the large electron cloud of silicon, respectively. jkps.or.kr A low-energy ring torsional vibration was predicted and observed at 91 cm⁻¹. jkps.or.kr

Rotational Spectroscopy: Broadband rotational spectroscopy has been used to determine the precise gas-phase structure of diphenylsilane. nih.gov The initial assignment of the complex rotational spectrum was guided by theoretical calculations of the molecule's rotational constants. nih.gov The experimental data for the main isotopologue and its singly substituted ¹³C, ²⁹Si, and ³⁰Si isotopologues were fitted to obtain accurate rotational and quartic centrifugal distortion constants, which were in good agreement with the calculated values. nih.gov

Table 2: Comparison of Experimental and Simulated Vibrational Frequencies (cm⁻¹) for Diphenylsilane

| Vibrational Mode | Experimental IR | Simulated IR (DFT) | Experimental Raman | Simulated Raman (DFT) |

| Out-of-plane C-H | 843 | - | - | - |

| Ring puckering & SiH₂ bend | - | - | 999 | - |

| Ring torsion | - | - | 91 | - |

Data sourced from an IR and Raman spectroscopy study. jkps.or.kr Note: The table presents key mentioned frequencies and does not represent a full spectrum.

Analysis of Reaction Pathways and Transition States

While specific studies on the reaction pathways of diphenylsilane using computational methods are not extensively detailed in the provided search results, the principles of such analyses are well-established. Nudge Elastic Band (NEB) calculations have been employed to estimate the transition barrier between two equivalent minimum energy conformations of diphenylsilane, providing insight into its internal dynamics. nih.gov

The synthetic utility of diphenylsilane is significant, and computational studies can elucidate the mechanisms of these reactions. For example, diphenylsilane is used in hydrosilylation reactions. acs.org Computational analysis of such reactions would involve mapping the potential energy surface to identify the transition states and intermediates, thereby clarifying the reaction mechanism and the factors controlling stereoselectivity. For instance, in the two-step assembly of a silane-containing dipeptide fragment from diphenylsilane, computational modeling could be used to understand the diastereoselectivity of the silyl (B83357) lithium reagent addition to a chiral sulfinimine. acs.org

Advanced Applications and Research Directions of Bis 2 Methylphenyl Diphenylsilane Derived Materials

Applications in Polymer Chemistry

General principles of polymer chemistry allow for the incorporation of silicon-containing moieties to enhance properties like thermal stability or solubility. However, specific examples utilizing Bis(2-methylphenyl)diphenylsilane are not documented.

Poly(ester) Synthesis and Properties

The synthesis of polyesters involves the reaction of a diol with a dicarboxylic acid. While silicon-containing polyesters have been synthesized to improve thermal and mechanical properties, the literature describes these using different silicon-containing monomers, such as bis(4-carboxyphenyl)methyl-r-silane. researchgate.net There is no available data on the synthesis of polyesters from a diol or diacid derivative of Bis(2-methylphenyl)diphenylsilane.

Poly(amide) Synthesis and Properties

Polyamides are typically formed from the condensation reaction of a diamine and a dicarboxylic acid. Aromatic polyamides are known for their high performance and thermal resistance. lmu.de The introduction of silicon atoms into the polymer backbone can modify properties, but research in this area focuses on other amide-containing diamines or silicon-containing diacids. nih.gov No studies were found that employ a diamine or diacid derivative of Bis(2-methylphenyl)diphenylsilane for polyamide synthesis.

Poly(urethane) Synthesis and Properties

Polyurethanes are synthesized from the reaction of a diol with a diisocyanate. nih.gov These materials have a wide range of applications due to their versatility. While bio-based and other novel diols are being explored for polyurethane synthesis, there is no mention in the literature of using a diol derived from Bis(2-methylphenyl)diphenylsilane.

Poly(azomethine) Synthesis and Properties

Polyazomethines, which contain an azomethine (-CH=N-) linkage, are known for their thermal stability and potential in electronic applications. They are generally prepared through the polycondensation of aromatic diamines and dialdehydes. A search for polyazomethines derived from a diamine or dialdehyde (B1249045) functionalized Bis(2-methylphenyl)diphenylsilane did not yield any results.

Chelate Polymer Formation

Chelating polymers are designed to bind metal ions and have applications in areas like environmental remediation. dtic.mil Silicone polymers can be functionalized with hydrophilic groups that act as chelating agents. google.comnih.gov These polymers typically consist of a polysiloxane backbone with attached chelating ligands. There is no information available on the use of Bis(2-methylphenyl)diphenylsilane as a basis for such chelate polymers.

Catalytic Applications in Organic Synthesis

Organosilanes find various uses in organic synthesis, for instance, as reducing agents or in cross-coupling reactions. gelest.comthermofishersci.in Specific types of organosilicon compounds, like silanols, can act as organocatalysts. acs.org However, the catalytic activity is highly dependent on the specific structure and functional groups present on the silicon atom. The available literature does not describe any catalytic applications for the chemically stable and non-functionalized Bis(2-methylphenyl)diphenylsilane.

Hydrosilylation Reactions and Asymmetric Reductions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. Diphenylsilane (B1312307) and its derivatives are key reagents in these reactions. For instance, a prepolymer known as bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane is synthesized through a hydrosilylation reaction involving diphenylsilane. nih.gov This reaction underscores the utility of the diphenylsilane core in creating functional polymers for applications such as UV-curing materials. nih.govorganic-chemistry.org

In the realm of asymmetric synthesis, organosilanes serve as an important source of hydride for the reduction of prochiral ketones to their corresponding chiral alcohols, offering enhanced chemoselectivity and safety compared to methods using dihydrogen gas. ubc.ca The activation of diphenylsilane with a catalytic amount of an N-heterocyclic carbene (NHC) facilitates the hydrosilylation of carbonyl compounds under gentle conditions. organic-chemistry.org This process is believed to proceed through a hypervalent silicon intermediate that activates both the carbonyl group and the silicon hydride. organic-chemistry.org The steric and electronic properties of the substituents on the silane (B1218182) can influence the selectivity and efficiency of these reductions, highlighting the potential for tailored derivatives like bis(2-methylphenyl)diphenylsilane to offer unique reactivity.

Role as Ligands in Transition Metal Catalysis

The utility of organosilicon compounds extends to their role as ligands in transition metal catalysis. The ligands attached to a metal center are crucial for dictating the catalyst's activity and selectivity. In compounds like bis(2-methylphenyl)diphenylsilane, the four organic groups are arranged tetrahedrally around the central silicon atom. nih.gov This tetrahedral geometry is a common feature in analogous structures like bis(2-naphthylmethyl)diphenylsilane. nih.gov

The steric bulk of the ligands is a critical design element in catalysis. The 2-methylphenyl groups in bis(2-methylphenyl)diphenylsilane introduce significant steric hindrance around the silicon center. This feature is desirable in designing catalysts as it can help stabilize reactive intermediates and influence the stereochemical outcome of a reaction. While direct catalytic applications of bis(2-methylphenyl)diphenylsilane as a ligand are not extensively documented, the principles of ligand design suggest that its sterically hindered nature could be advantageous. The synthesis of related compounds, such as those involving the coupling of aryltrialkoxysilanes, often requires no expensive ligands, demonstrating the potential for silicon-based structures to play a direct role in catalytic systems. thermofisher.com

Optoelectronic Materials Development

Phosphorescent Light-Emitting Materials

Derivatives of the diphenylsilane core have emerged as highly effective materials in the field of organic electronics, particularly in phosphorescent organic light-emitting diodes (PhOLEDs). For a PhOLED to be efficient, the host material in the emissive layer must have a higher triplet energy than the phosphorescent guest (dopant) to ensure effective energy transfer and prevent quenching. researchgate.net

Two notable derivatives, bis(4-(9-carbazolyl)phenyl)diphenylsilane (DPSiCBP) and bis(3,5-di(9H-carbazol-9-yl))diphenylsilane (SimCP2) , have been developed as host materials for blue PhOLEDs. These materials incorporate the diphenylsilane unit as a central core, which contributes to achieving a high triplet energy level (around 3.0 eV). This is significantly higher than many common host materials and is sufficient for hosting blue phosphorescent emitters.

In a device using SimCP2 as the host for the blue emitter iridium(III) bis(4,6-difluorophenylpyridinato)picolate (FIrpic), impressive performance has been demonstrated. An inkjet-printed device achieved a luminous efficiency of 10.73 cd/A and a power efficiency of 6.13 lm/W, which was 68% of the performance of a spin-coated device. thermofisher.com This highlights the potential of these diphenylsilane-based materials for low-cost manufacturing of high-performance displays.

Table 1: Performance of an Inkjet-Printed Blue PhOLED with a SimCP2 Host

| Parameter | Value |

| Host Material | Bis(3,5-di(9H-carbazol-9-yl))diphenylsilane (SimCP2) |

| Emitter (Dopant) | Iridium(III) bis(4,6-difluorophenylpyridinato)picolate (FIrpic) |

| Luminous Efficiency | 10.73 cd/A |

| Power Efficiency | 6.13 lm/W |

| Emitted Color | Sky-blue (CIE coordinates: 0.14, 0.25) |

Data sourced from RSC Advances, 2018, 8, 11191-11197. thermofisher.com

UV-Curing Materials

Materials that can be rapidly cured or solidified by exposure to ultraviolet (UV) light are essential in coatings, adhesives, and 3D printing. A derivative of diphenylsilane, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane , has been synthesized and investigated for its properties as a cationic UV-curing material. nih.govorganic-chemistry.org This prepolymer is created via a hydrosilylation reaction, demonstrating a direct application of the diphenylsilane core chemistry. nih.gov

The inclusion of phenyl and silicon atoms in the polymer structure imparts excellent thermal and mechanical properties to the cured material. organic-chemistry.org Research has shown that a photosensitive resin made from this prepolymer exhibits high reactivity and stability. nih.govorganic-chemistry.org The cured material demonstrates significant thermal stability up to 446 °C and possesses robust mechanical strength. nih.govorganic-chemistry.org Furthermore, it maintains high optical clarity, with light transmittance remaining above 98% in the visible spectrum, making it suitable for applications where transparency is key. organic-chemistry.org

Table 2: Properties of Cured Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane Resin

| Property | Measurement |

| Thermal Stability (TGA) | Up to 446 °C |

| Tensile Strength | 75.5 MPa |

| Bending Strength | 49.5 MPa |

| Light Transmittance (350-700 nm) | >98% |

Data sourced from Polymers (Basel), 2021, 13(15), 2573. nih.govorganic-chemistry.org

Organometallic Chemistry and Coordination Compounds

Dinuclear Silylene Complexes

The reactivity of organosilanes can also lead to the formation of novel organometallic structures, such as silylene complexes. Silylenes are silicon analogues of carbenes and are typically highly reactive species that require stabilization, often through coordination to a transition metal or by bulky substituents.

Research into the reactions of dinuclear rhodium hydride complexes with silanes has shown that bis(μ-silylene) complexes can be formed. For example, the reaction with diphenylsilane can lead to dinuclear complexes with bridging silylene ligands. ubc.ca A proposed catalytic cycle for the hydrosilation of ethylene (B1197577) by diphenylsilane involves such dinuclear rhodium species. ubc.ca The formation of these complexes, such as [(dippe)Rh]₂(μ-SiRR')₂, occurs from the addition of a second equivalent of silane to a rhodium-silylene intermediate. ubc.ca While research has not specifically detailed the formation of dinuclear silylene complexes from bis(2-methylphenyl)diphenylsilane, the established reactivity of related diphenylsilanes suggests a potential pathway for creating unique, sterically-influenced dinuclear structures from this precursor.

Group 14 Element Complexes and Their Reactivity

Low-valent Group 14 element complexes, known as tetrylenes (silylenes, germylenes, stannylenes, and plumbylenes), are characterized by a divalent Group 14 element with a lone pair of electrons and a vacant p-orbital. This electronic structure imparts both nucleophilic and electrophilic character, leading to a rich and diverse reactivity profile. The stability and reactivity of these species are heavily influenced by the nature of the substituents on the Group 14 element.

Research in this area often focuses on the activation of small molecules and the formation of novel bonding arrangements. While no specific examples involving Bis(2-methylphenyl)diphenylsilane were found, the general reactivity patterns of tetrylenes are well-documented.

General Reactivity of Tetrylenes:

| Reactant Type | General Reaction Outcome | Significance |

| Unsaturated Substrates (Alkenes, Alkynes) | Cycloaddition reactions to form three-membered rings (siliranes, germiranes, etc.) or larger heterocycles. | Provides routes to novel cyclic and strained ring systems. |

| Small Molecules (H₂, NH₃, CO₂) | Oxidative addition, leading to the formation of new E-H, E-N, or E-O bonds (where E = Si, Ge, Sn). | Demonstrates the potential for "metal-free" activation of strong chemical bonds. |

| Halocarbons (R-X) | Insertion of the tetrylene into the carbon-halogen bond. | A fundamental reaction showcasing the reactivity of the divalent center. |

| Carbonyl Compounds (Ketones, Aldehydes) | Formation of various products through [2+1] or [2+2] cycloadditions, or C-H bond activation. | Leads to the synthesis of silicon-containing heterocycles. |

It is important to note that the specific ligands attached to the Group 14 element play a crucial role in directing the outcome of these reactions. Bulky substituents are often employed to provide kinetic stability to the low-valent center, preventing oligomerization and allowing for the isolation and study of these highly reactive species. The electronic properties of the ligands also modulate the nucleophilicity and electrophilicity of the tetrylene, thereby influencing its reactivity.

Further research would be necessary to explore the potential of Bis(2-methylphenyl)diphenylsilane as a ligand or precursor in this field. Its specific steric and electronic properties could lead to unique reactivity patterns in the resulting Group 14 element complexes.

Future Research Perspectives and Emerging Areas

Development of Novel Synthetic Routes

The synthesis of sterically hindered tetraorganosilanes like Bis(2-methylphenyl)diphenylsilane presents a notable chemical challenge. Traditional methods often rely on the reaction of organometallic reagents, such as Grignard or organolithium species, with silicon tetrachloride or related chlorosilanes. However, the steric bulk of the 2-methylphenyl (o-tolyl) group can impede the reaction, leading to lower yields and the formation of undesired byproducts. For instance, the reaction of the sterically hindered 2-methylphenylmagnesium bromide with chlorosilanes has been observed to be sluggish, requiring prolonged reaction times for completion. kyoto-u.ac.jp

Future research must therefore focus on developing more efficient and selective synthetic methodologies. A particularly promising avenue is the exploration of modern catalytic cross-coupling reactions. Zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents has been shown to be effective for a broad range of substrates, proceeding under mild conditions and offering a more environmentally benign alternative to other metal catalysts. organic-chemistry.org Investigating the applicability of zinc-based or other transition-metal catalysts for the synthesis of Bis(2-methylphenyl)diphenylsilane could lead to significantly improved yields and scalability. Furthermore, developing catalytic methods for the asymmetric synthesis of related chiral silicon-stereogenic compounds is a burgeoning field, suggesting that future routes could even target the creation of enantiopure derivatives of tetra-aryl silanes for specialized applications. d-nb.infobohrium.com

Exploration of New Material Applications

The tetrahedral and non-planar structure of tetra-aryl silanes makes them attractive for applications in organic electronics, where they can disrupt intermolecular packing and inhibit crystallization in thin films. researchgate.net While tetraphenylsilane (B94826) itself is a foundational block, the functionalization with ortho-methyl groups in Bis(2-methylphenyl)diphenylsilane is a deliberate design choice that warrants significant future investigation for new material applications.

The bulky o-tolyl groups are expected to create a highly twisted molecular conformation. This steric hindrance can effectively prevent the close packing (π-π stacking) of molecules in the solid state, leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). This is a critical property for materials used in Organic Light-Emitting Diodes (OLEDs), as it enhances the morphological stability and longevity of the device. Future research should focus on evaluating Bis(2-methylphenyl)diphenylsilane as a host material for phosphorescent emitters or as a charge-transporting layer in such devices.

Moreover, structural motifs based on tetrahedral silanes have been proposed as isotropic molecular wires, where charge transport is independent of the connection pathway. chemrxiv.org The insulating sp3-hybridized silicon core can be overcome through strategic design. Investigating the electronic communication between the aromatic rings of Bis(2-methylphenyl)diphenylsilane and its potential to be incorporated into more complex, three-dimensional conducting polymers and materials is a key area for future exploration. researchgate.net Its unique stereochemistry could lead to materials with novel charge transport properties.

Advanced Computational Studies for Property Prediction

Given the synthetic challenges and the need to understand structure-property relationships before committing to extensive lab work, advanced computational studies are indispensable. While early empirical force field calculations provided initial insights into the static stereochemistry of tetra-aryl silanes, these methods are insufficient for predicting the dynamic and electronic behavior of these molecules with high accuracy. acs.org

Future research should leverage modern computational chemistry techniques, particularly Density Functional Theory (DFT), to build a comprehensive in-silico profile of Bis(2-methylphenyl)diphenylsilane. Such studies can accurately predict key parameters:

Ground-State Geometry: Determining the precise bond lengths, bond angles, and the torsional angles of the phenyl and o-tolyl rings relative to the central silicon atom.

Conformational Analysis: Calculating the energy barriers for the rotation of the aryl groups to understand the molecule's flexibility and the stability of different conformers.

Electronic Properties: Predicting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for assessing its potential as a material in electronic devices.

Vibrational Spectra: Calculating infrared and Raman spectra to aid in experimental characterization.

These computational predictions can guide synthetic chemists toward the most viable reaction pathways and help materials scientists identify the most promising applications, creating a synergistic feedback loop between theory and experiment. google.com

Interdisciplinary Research with Related Fields

The full potential of Bis(2-methylphenyl)diphenylsilane will only be realized through a concerted, interdisciplinary research effort. The development of this molecule and its potential applications lies at the intersection of several scientific disciplines:

Synthetic and Catalytic Chemistry: To devise efficient, scalable, and potentially asymmetric syntheses. kyoto-u.ac.jporganic-chemistry.org

Materials Science and Engineering: To fabricate thin films, characterize their morphological and thermal properties, and integrate the molecule into electronic devices like OLEDs or organic field-effect transistors. researchgate.netchemrxiv.org

Polymer Chemistry: To explore the use of Bis(2-methylphenyl)diphenylsilane as a monomer or a structural additive in the creation of new high-performance polymers with enhanced thermal stability and solubility. researchgate.net

Computational and Theoretical Chemistry: To provide fundamental insights into the molecule's structure and electronic properties, thereby guiding experimental design and rationalizing observed behaviors. acs.orggoogle.com

Future projects should foster collaboration between these fields. For example, a joint effort could involve the computational design of derivatives with optimized electronic levels, followed by their targeted synthesis and subsequent testing in advanced material applications. This integrated approach will accelerate the discovery process and is essential for translating a promising molecular structure into a functional, high-performance material.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.